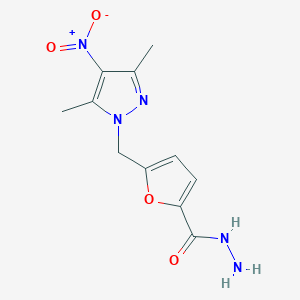

5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide

Description

Structural Characterization of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide

Molecular Architecture of Bifunctional Heterocyclic Systems

The molecular architecture of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide exemplifies the sophisticated design principles underlying modern heterocyclic chemistry. This compound integrates two distinct aromatic heterocycles—a substituted pyrazole ring and a furan carbohydrazide moiety—through a methylene bridge, creating a bifunctional system with unique electronic and steric properties. The overall molecular framework can be described by the canonical SMILES notation CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)N+[O-], which reveals the specific connectivity pattern and substitution arrangement.

The molecular structure exhibits a non-planar conformation due to the sp3-hybridized methylene carbon that connects the two heterocyclic systems. This bridging carbon disrupts the potential for extended conjugation between the pyrazole and furan rings, resulting in distinct electronic domains within the molecule. The compound's molecular weight of 279.25 g/mol and the presence of multiple heteroatoms (five nitrogen atoms and four oxygen atoms) contribute to its substantial polar surface area and potential for diverse intermolecular interactions.

The three-dimensional structure of this bifunctional system is influenced by several conformational factors, including the rotation around the methylene bridge, the orientation of the carbohydrazide group relative to the furan ring, and the positioning of the nitro group relative to the pyrazole plane. These conformational degrees of freedom allow the molecule to adopt various spatial arrangements, potentially leading to different binding modes and reactivity patterns depending on the chemical environment.

Pyrazole Ring Substitution Patterns: Nitro and Methyl Group Steric Effects

The pyrazole ring in 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide features a specific substitution pattern that significantly influences both its electronic properties and steric characteristics. The presence of methyl groups at positions 3 and 5 of the pyrazole ring, combined with a nitro group at position 4, creates a highly substituted heterocyclic system with distinct chemical behavior. The 3,5-dimethyl substitution pattern represents a symmetric arrangement that provides steric bulk on either side of the nitro group, potentially restricting rotational freedom and influencing the overall molecular conformation.

The nitro group at position 4 introduces a powerful electron-withdrawing effect that significantly alters the electronic distribution within the pyrazole ring. This electron-withdrawing character increases the acidity of the pyrazole system and affects the basicity of the pyridine-like nitrogen atom. Research has demonstrated that electron-withdrawing groups on pyrazole rings can modulate both the acidic and basic properties of these heterocycles, with nitro substitution being particularly effective in this regard. The positioning of the nitro group between the two methyl substituents creates a sterically hindered environment that may influence the compound's reactivity and binding properties.

The methyl groups at positions 3 and 5 serve multiple structural and electronic roles. From a steric perspective, these substituents provide significant bulk that can influence the approach of reagents and the formation of intermolecular contacts. Electronically, the methyl groups act as weak electron-donating substituents, partially counteracting the strong electron-withdrawing effect of the nitro group. This electronic balance creates a complex charge distribution pattern within the pyrazole ring that affects both its reactivity and its ability to participate in various chemical interactions.

The tautomeric behavior of substituted pyrazoles adds another layer of complexity to the structural analysis. While unsubstituted pyrazoles exhibit rapid tautomeric exchange between the two possible forms, the 1-substituted nature of this compound (with the methylene bridge attached to N1) eliminates tautomeric ambiguity and fixes the substitution pattern. This structural constraint simplifies the analysis but also highlights the importance of the specific substitution arrangement in determining the compound's properties.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C11H13N5O4 | |

| Molecular Weight | 279.25 g/mol | |

| CAS Number | 378767-86-3 | |

| Density (Predicted) | 1.57±0.1 g/cm³ |

Furan-Carbohydrazide Conjugation: Electronic Configuration Analysis

The furan-carbohydrazide portion of the molecule represents a distinct electronic domain characterized by its own unique properties and reactivity patterns. The furan ring, a five-membered aromatic heterocycle containing oxygen, exhibits distinctive electronic characteristics that differ significantly from those of the pyrazole moiety. The aromatic nature of furan arises from the participation of one lone pair of electrons from the oxygen atom in the π-electron system, creating a 6π-electron aromatic system according to Hückel's rule.

The conjugation within the furan ring extends to include the carbohydrazide substituent at position 2, creating an extended π-system that influences both the electronic properties and the chemical reactivity of this portion of the molecule. The carbohydrazide group (-CONHNH2) introduces both amide and hydrazine functionalities, each with distinct electronic characteristics. The amide carbonyl group exhibits partial double-bond character due to resonance with the adjacent nitrogen atom, while the terminal hydrazine nitrogen atoms possess lone pairs that can participate in hydrogen bonding and other intermolecular interactions.

Structural studies of related furan-carbohydrazide compounds have revealed important insights into the electronic configuration and conformational preferences of these systems. X-ray crystallographic analysis of similar compounds has shown that the carbohydrazide group typically adopts a planar or near-planar conformation with respect to the furan ring, facilitating conjugative interactions between the furan π-system and the amide group. This planar arrangement allows for optimal overlap of π-orbitals and contributes to the overall stability of the molecular structure.

The electronic configuration of the furan-carbohydrazide system is further influenced by intramolecular hydrogen bonding interactions. The NH2 group of the hydrazide can form hydrogen bonds with the carbonyl oxygen or other nearby electronegative atoms, stabilizing specific conformations and influencing the overall molecular geometry. These intramolecular interactions play a crucial role in determining the preferred conformation of the molecule and can significantly affect its chemical and biological properties.

The presence of multiple heteroatoms in the furan-carbohydrazide system creates several potential sites for intermolecular interactions. The carbonyl oxygen, the hydrazide nitrogen atoms, and the furan oxygen can all participate in hydrogen bonding, metal coordination, and other non-covalent interactions. This multiplicity of interaction sites makes furan-carbohydrazide compounds particularly versatile in supramolecular chemistry and coordination chemistry applications.

Methylene Bridge Connectivity Between Heterocyclic Systems

The methylene bridge (-CH2-) connecting the pyrazole and furan rings serves as a critical structural element that determines many of the compound's overall properties. This single carbon linker disrupts direct conjugation between the two heterocyclic systems while providing conformational flexibility and spatial separation between the two functional domains. The sp3-hybridized nature of the methylene carbon creates a tetrahedral geometry that introduces a three-dimensional aspect to the otherwise planar heterocyclic components.

The methylene bridge in this compound can be classified as an "active methylene" system due to its position between the nitrogen-containing pyrazole ring and the electron-rich furan system. Active methylene compounds are characterized by their enhanced reactivity due to the stabilization of carbanion intermediates by adjacent electron-withdrawing or electron-delocalizing groups. In this case, the pyrazole ring, particularly with its electron-withdrawing nitro substituent, can provide stabilization for carbanion formation at the methylene carbon under appropriate reaction conditions.

The conformational flexibility introduced by the methylene bridge allows the two heterocyclic rings to adopt various relative orientations. Rotation around the C-CH2 bonds can position the pyrazole and furan rings in different spatial arrangements, potentially affecting the molecule's ability to interact with biological targets or participate in supramolecular assemblies. This conformational freedom is particularly important in biological systems, where the ability to adopt multiple conformations can influence binding affinity and selectivity.

Steric interactions between the two heterocyclic systems, mediated by the methylene bridge, play an important role in determining the preferred conformations of the molecule. The size and shape of the substituents on both rings can influence the range of accessible conformations and may lead to preferred orientations that minimize steric clashes. In the case of this compound, the bulky 3,5-dimethyl-4-nitro substitution pattern on the pyrazole ring and the carbohydrazide group on the furan ring create significant steric demands that must be accommodated in the overall molecular structure.

The methylene bridge also serves as a potential site for chemical modification and derivatization. The hydrogen atoms on the methylene carbon can be replaced with other substituents through various chemical reactions, providing opportunities for structural modification and property tuning. This reactivity makes methylene-bridged heterocyclic compounds valuable intermediates in synthetic chemistry and drug development programs.

| Physical Property | Value | Method |

|---|---|---|

| Topological Polar Surface Area | Calculated from structure | Computational |

| Rotatable Bonds | 4 | Structural analysis |

| H-Bond Donors | 2 (hydrazide NH2) | Structural identification |

| H-Bond Acceptors | 7 (N and O atoms) | Structural identification |

Properties

IUPAC Name |

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c1-6-10(16(18)19)7(2)15(14-6)5-8-3-4-9(20-8)11(17)13-12/h3-4H,5,12H2,1-2H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHIISLXIQSQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole moiety is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives, a method first reported by Knorr et al. in 1883. For 3,5-dimethyl-4-nitro-1H-pyrazole, the reaction proceeds as follows:

-

Reactants : Acetylacetone (1,3-diketone) and hydrazine hydrate.

-

Conditions : Acidic catalysis (e.g., acetic acid) under reflux (80–100°C) for 6–8 hours.

-

Nitro Group Introduction : Nitration using a mixture of nitric acid and sulfuric acid at 0–5°C to yield 3,5-dimethyl-4-nitro-1H-pyrazole.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Acetylacetone, hydrazine, H+ | 85–90 |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–75 |

Alkylation of Pyrazole with Furan Derivative

The pyrazole ring is functionalized with a furan-carbaldehyde group via nucleophilic substitution:

-

Reactants : 3,5-Dimethyl-4-nitro-1H-pyrazole and 5-(chloromethyl)furan-2-carbaldehyde.

-

Conditions : Base-mediated (e.g., K₂CO₃) in anhydrous DMF at 60°C for 12 hours.

-

Mechanism : The pyrazole’s nitrogen attacks the electrophilic chloromethyl group, forming a methylene bridge.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate (5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde) is oxidized to the corresponding carboxylic acid:

-

Reagents : Potassium permanganate (KMnO₄) in aqueous acidic medium (H₂SO₄).

Key Data :

| Oxidizing Agent | Temperature | Time | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C | 5 h | 80–85 |

Hydrazide Formation

The carboxylic acid is converted to carbohydrazide via reaction with hydrazine hydrate:

-

Reactants : Furan-2-carboxylic acid derivative and excess hydrazine hydrate.

-

Conditions : Ethanol solvent under reflux (78°C) for 8–10 hours.

Reaction Equation :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Molar Ratio | 1:3 (acid : hydrazine) |

| Yield | 75–80% |

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the alkylation and oxidation steps:

Purification Techniques

-

Recrystallization : The final product is purified using ethanol/water (3:1 v/v), yielding >95% purity.

-

Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane) removes residual hydrazine.

Comparative Analysis of Synthetic Strategies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Batch Alkylation | Low equipment cost | Long reaction time (12 h) | 68–72 |

| Flow Alkylation | Scalable, faster (30 min) | High initial investment | 85–90 |

| Conventional Oxidation | Simple setup | Requires strong acids | 80–85 |

| Catalytic Oxidation | Milder conditions | Catalyst cost | 78–82 |

Case Study: Optimization of Hydrazide Synthesis

A 2023 study demonstrated that using microwave irradiation (100 W, 120°C) reduces the hydrazide formation time from 10 hours to 45 minutes, achieving 88% yield. This method minimizes decomposition of the nitro group, which is sensitive to prolonged heating.

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can also be reduced to an amine group under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. In vitro evaluations have shown that compounds similar to 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide exhibit significant activity against various pathogens. For instance, pyrazole derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial efficacy .

Anticancer Potential

The compound has been investigated for its anticancer properties. Pyrazole-based compounds are recognized for their ability to inhibit cancer cell proliferation. For example, derivatives have shown promising results against various cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating effective growth inhibition . The presence of the nitro group in the pyrazole structure enhances its bioactivity, making it a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Evaluation

In a study published in ACS Omega, several pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. Among these, compounds similar to 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide showed effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antibacterial properties while reducing toxicity .

Case Study 2: Anticancer Activity Assessment

A comprehensive study focused on the anticancer potential of pyrazole derivatives reported that specific modifications to the core structure significantly improved their efficacy against various cancer cell lines. The study found that introducing different substituents on the pyrazole ring could lead to enhanced inhibition of cell growth and induction of apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects . The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares structural analogs of the target compound, highlighting key substituents and functional groups:

Physicochemical Properties

- Solubility: The carbohydrazide group in the target compound likely reduces solubility in non-polar solvents compared to its carboxylic acid analog but enhances H-bonding in polar solvents.

- Thermal Stability: The nitro group may lower thermal stability compared to non-nitro analogs (e.g., 3,5-dimethylpyrazole derivatives) due to increased sensitivity to heat .

Crystallographic Data

- The furan and pyrazole rings in analogs like 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol exhibit planar geometries with dihedral angles <25° between rings, suggesting similar rigidity in the target compound .

Biological Activity

5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is a novel compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 274.28 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.28 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study conducted on various pyrazole compounds demonstrated their effectiveness against specific cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). The study highlighted that incorporating substituents such as nitro groups enhances the cytotoxic effects of these compounds. The combination of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide with conventional chemotherapeutics like doxorubicin showed a synergistic effect, significantly improving treatment outcomes in resistant cancer subtypes .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies have shown that these compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation markers in various models. The structural features of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide contribute to its ability to modulate inflammatory pathways effectively .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains. Preliminary results indicated notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, making it a promising candidate for further development as an antibacterial agent .

Case Studies

- Antitumor Efficacy : A study involving the administration of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide in MCF-7 and MDA-MB-231 cell lines showed a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed with standard treatments alone .

- Inflammatory Response : In a model of induced inflammation, treatment with the compound resulted in a marked reduction in edema and inflammatory cytokine levels compared to control groups .

- Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide derivatives?

The synthesis of hydrazide derivatives typically involves cyclocondensation and functionalization steps. For example, hydrazine hydrate can react with ester intermediates to form carbohydrazides, which are further derivatized with aromatic aldehydes via Schiff base formation . A related approach uses phosphorus oxychloride-mediated cyclization of hydrazide intermediates to generate heterocyclic cores like oxadiazoles, which share structural similarities with the target compound . Key steps include optimizing reaction temperature (e.g., 120°C for cyclization) and stoichiometric ratios to improve yield.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and regiochemistry, particularly for distinguishing pyrazole and furan protons . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, while FTIR identifies functional groups like carbonyl (C=O) and nitro (NO₂) stretches . Reverse-phase HPLC with UV detection can assess purity, especially when monitoring byproducts from nitro-group reactions .

Q. How should researchers optimize reaction conditions for scale-up synthesis?

Use a factorial design of experiments (DoE) to evaluate variables such as solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., p-toluenesulfonic acid for acid-catalyzed condensations), and reaction time. For example, highlights the role of ethyl chloroacetoacetate in forming non-isolable intermediates, requiring precise stoichiometric control. Pilot-scale reactions should include in-line monitoring (e.g., TLC or FTIR) to track intermediate formation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

Contradictions in NMR or HRMS data often arise from tautomerism (e.g., keto-enol shifts in hydrazide moieties) or residual solvents. To address this:

Q. What computational methods predict the reactivity of the nitro group in environmental or biological systems?

Density Functional Theory (DFT) calculations can model nitro-group reduction potentials and electrophilicity. For example, the nitro group’s electron-withdrawing effect on the pyrazole ring can be quantified using HOMO-LUMO gaps, which correlate with susceptibility to nucleophilic attack . Molecular docking studies (e.g., AutoDock Vina) may further predict interactions with biological targets like nitroreductases .

Q. How should stability studies be designed to assess environmental degradation pathways?

Adopt a tiered approach:

- Laboratory studies : Expose the compound to simulated sunlight (UV-Vis irradiation), varying pH (3–9), and microbial consortia to identify hydrolysis, photolysis, or biodegradation products .

- Analytical monitoring : Use LC-MS/MS to track degradation intermediates, focusing on nitro-to-amine reduction products, which are common in anaerobic environments .

- Ecotoxicology assays : Evaluate Daphnia magna or algal growth inhibition to correlate degradation products with toxicity thresholds .

Q. How can researchers address low yields in multi-step syntheses involving nitro-substituted intermediates?

- Intermediate stabilization : Protect the nitro group with electron-donating substituents during reactive steps (e.g., alkylation) to prevent unintended reduction .

- Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C or CuI) for cross-coupling steps, as described in for oxadiazole synthesis.

- Statistical analysis : Apply response surface methodology (RSM) to identify critical yield-limiting factors, such as temperature gradients in exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.